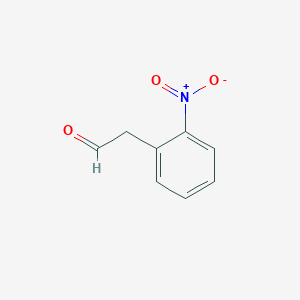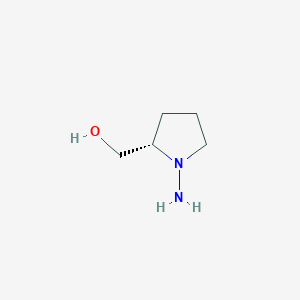![molecular formula C13H18N2O2S B179031 2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 125109-58-2](/img/structure/B179031.png)
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane, commonly known as MTBD, is a bicyclic organic compound. It is a versatile and widely used reagent in organic chemistry, particularly in the synthesis of heterocyclic compounds. MTBD has a unique structure that allows it to act as both a base and a nucleophile, making it a valuable tool in many chemical reactions.
Mechanism Of Action
MTBD acts as a base and a nucleophile in chemical reactions. As a base, it can abstract a proton from an acidic compound, forming a negatively charged intermediate. As a nucleophile, it can attack an electrophilic compound, forming a covalent bond. The unique structure of MTBD allows it to act as both a base and a nucleophile, making it a valuable tool in many chemical reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of MTBD. However, it has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that MTBD may have potential as a treatment for neurological disorders that involve acetylcholine imbalances.
Advantages And Limitations For Lab Experiments
MTBD has several advantages as a reagent in lab experiments. It is a versatile and widely used reagent that can act as both a base and a nucleophile. It is relatively easy to synthesize and produces high yields. However, MTBD also has some limitations. It is a toxic and potentially hazardous compound that requires careful handling and disposal. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for research involving MTBD. One area of research could focus on the development of new synthetic methods for MTBD and its derivatives. Another area of research could focus on the use of MTBD in the synthesis of new heterocyclic compounds with potential therapeutic applications. Additionally, more research is needed to understand the biochemical and physiological effects of MTBD and its potential as a treatment for neurological disorders.
Synthesis Methods
MTBD can be synthesized using a variety of methods. One common method involves the reaction of tosylmethyl isocyanide with 2-methyl-2-butene in the presence of a Lewis acid catalyst. Another method involves the reaction of tosylmethyl isocyanide with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the presence of a base catalyst. Both methods produce high yields of MTBD and are widely used in research laboratories.
Scientific Research Applications
MTBD has a wide range of applications in scientific research. It is commonly used as a base and a nucleophile in organic synthesis reactions. MTBD has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrimidines, and triazines. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
properties
CAS RN |
125109-58-2 |
|---|---|
Product Name |
2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane |
Molecular Formula |
C13H18N2O2S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
2-methyl-5-(4-methylphenyl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-5-13(6-4-10)18(16,17)15-9-11-7-12(15)8-14(11)2/h3-6,11-12H,7-9H2,1-2H3 |
InChI Key |
KTKYRIUGBWLPHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
synonyms |
2-Methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



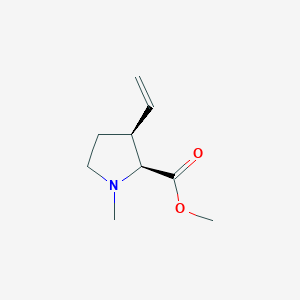
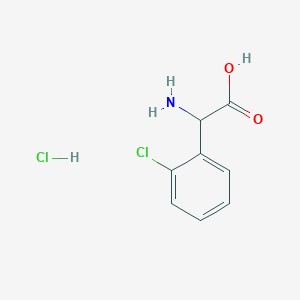
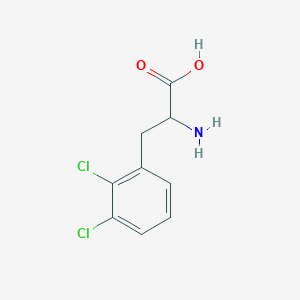
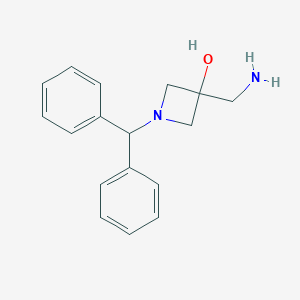
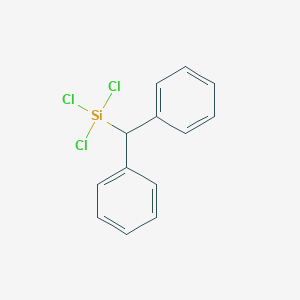
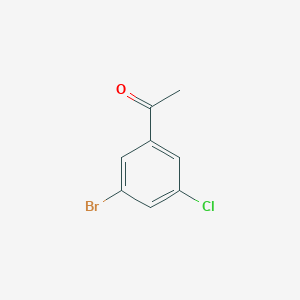
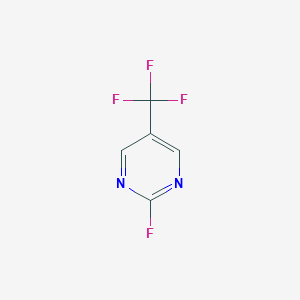

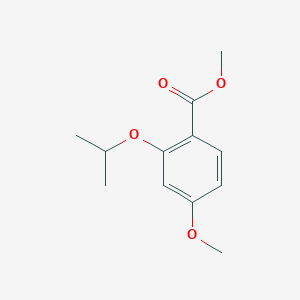
![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
